4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid
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Overview
Description
4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid is a chemical compound with the molecular formula C11H19NO5. It is often used in organic synthesis, particularly in the protection of amines. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) group, which is an acid-labile protecting group commonly used in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid typically involves the reaction of 2-methylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient temperature . The reaction conditions can vary, but common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the BOC protecting group.
Substitution: The BOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Substitution reactions often involve the use of strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group typically yields the free amine .
Scientific Research Applications
4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and intermediates.
Medicine: It is involved in the synthesis of pharmaceutical compounds and drug intermediates.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid primarily involves the protection of amines. The BOC group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
Uniqueness
4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid is unique due to its specific structure and the presence of the BOC group, which provides stability and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis and other organic synthesis applications .
Properties
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-8(9(13)14)12(5-6-16-7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJUXKBCUVWHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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